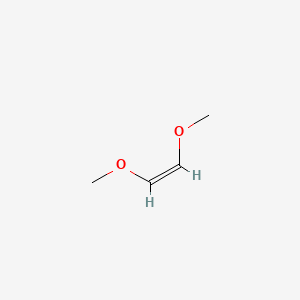

(Z)-1,2-dimethoxyethene

Description

Properties

CAS No. |

7062-96-6 |

|---|---|

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

(Z)-1,2-dimethoxyethene |

InChI |

InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3- |

InChI Key |

SJQBHNHASPQACB-ARJAWSKDSA-N |

Isomeric SMILES |

CO/C=C\OC |

Canonical SMILES |

COC=COC |

Origin of Product |

United States |

Preparation Methods

Methylation of Vicinal Diols or Dihalides

A classical approach involves alkylation of 1,2-diols or dihalides. While direct methods for (Z)-1,2-dimethoxyethene are sparsely documented, analogous protocols for saturated ethers like 1,2-dimethoxyethane provide a foundation.

Procedure Adaptation :

- Precursor Selection : Use cis-1,2-dihydroxyethylene (theoretical) or cis-1,2-dichloroethylene.

- Methylation : React with methyl chloride (CH₃Cl) in the presence of a strong base (e.g., NaOH) under pressurized conditions.

Cl–CH₂–CH₂–Cl + 2 CH₃ONa → CH₃O–CH₂–CH₂–OCH₃ + 2 NaCl - Dehydrohalogenation : If starting from dihalides, eliminate HCl via bases like KOH to form the double bond.

Challenges :

Reductive Anti-Dimetallation of Alkynes

The reductive anti-dimetallation strategy, as reported by Li et al. (2023), offers a stereoselective route to trans-1,2-dimagnesioalkenes. Adapting this for Z isomers requires modifying quenching conditions.

Mechanism :

- Alkyne Substrate : Use terminal alkynes (e.g., acetylene).

- Dimetallation : Sodium dispersion reduces the alkyne, while organomagnesium/aluminum halides (e.g., MgBr₂) add anti to form trans-dimagnesio species.

- Protonation : Quenching with stereoretentive proton sources (e.g., H₂O/THF) preserves configuration.

Example :

$$

\text{HC≡CH} \xrightarrow{\text{Na, MgBr}2} \text{Mg–CH₂–CH₂–Mg} \xrightarrow{\text{H}2\text{O}} \text{HO–CH₂–CH₂–OH}

$$

Modification for Z Isomer :

- Employ bulky ligands or low-temperature conditions to favor cis addition during dimetallation.

Limitations :

Wittig and Peterson Eliminations

Though not directly cited in the provided sources, these well-established methods are theoretically applicable.

Wittig Reaction :

- Phosphorus ylides derived from methoxymethyltriphenylphosphonium salts react with aldehydes:

$$

\text{Ph}3\text{P=CH–OCH}3 + \text{OCH}3–CHO → \text{CH}3\text{O–CH=CH–OCH}3 + \text{Ph}3\text{P=O}

$$ - Stereoselectivity depends on ylide structure and solvent polarity.

Peterson Elimination :

- β-Hydroxysilanes eliminate to form alkenes:

$$

\text{CH}3\text{O–CH(OH)–CH}2\text{–SiMe}3 \xrightarrow{\text{Base}} \text{CH}3\text{O–CH=CH–OCH}3 + \text{Me}3\text{SiOH}

$$ - Cis selectivity achievable with bulky silyl groups.

Stereochemical Control and Isomerization

Acid-Catalyzed Isomerization

Protonation of the double bond generates a carbocation intermediate, allowing rotation and re-deprotonation to the thermodynamically favored isomer. For (Z)-1,2-dimethoxyethene, this approach risks decomposition due to its sensitivity.

Industrial and Scalable Approaches

Patent CN101811942A outlines a high-pressure methylation method for 1,2-dimethoxybenzene, adaptable for alkenes:

Scalable Protocol :

- Reagents : Vicinal diol (e.g., ethylene glycol), methyl chloride, NaOH.

- Conditions : 50–100°C, 0.3–0.5 MPa, 4–10 hours.

- Workup : Fractional distillation under reduced pressure.

Yield Optimization :

- Excess CH₃Cl (3:1 molar ratio) improves conversion.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rate.

Analytical Characterization

Post-synthesis analysis is critical for confirming the Z configuration:

Techniques :

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-Dimethoxyethene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1,2-dimethoxyethane.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.

Major Products

Oxidation: Produces compounds like methoxyacetaldehyde or methoxyacetic acid.

Reduction: Results in 1,2-dimethoxyethane.

Substitution: Can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-1,2-Dimethoxyethene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-1,2-dimethoxyethene exerts its effects involves interactions with various molecular targets. The double bond and methoxy groups can participate in chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (Z)-1,2-dimethoxyethene, key structural and functional analogs are compared below.

Table 1: Structural and Functional Comparison of Dimethoxy-Substituted Compounds

Key Differences:

Backbone Structure :

- (Z)-1,2-Dimethoxyethene: Ethene backbone with a rigid double bond.

- 1,2-Dimethoxyethane: Flexible ethane backbone (fully saturated).

- 1,2-Dimethoxybenzene: Aromatic benzene ring with resonance stabilization .

Electronic Effects :

- The ethene derivative’s double bond enhances electron delocalization, making it more reactive toward electrophiles compared to the saturated 1,2-dimethoxyethane.

- In 1,2-dimethoxybenzene, methoxy groups activate the aromatic ring toward electrophilic substitution at the para and ortho positions .

Applications: 1,2-Dimethoxyethane: Widely used as a solvent in organic synthesis and lithium-ion batteries due to its high polarity and stability . 1,2-Dimethoxybenzene: Employed in synthesizing polymers and natural product derivatives (e.g., lignin models) . (Z)-1,2-Dimethoxyethene: Limited application data, but its conjugated system suggests utility in cycloaddition reactions or as a ligand in coordination chemistry.

Stability and Isomerism:

- The (Z) isomer of 1,2-dimethoxyethene is sterically strained compared to the (E) isomer due to proximity of methoxy groups. This strain may reduce thermal stability but enhance reactivity in certain transformations .

- In contrast, 1,2-dimethoxyethane lacks geometric isomerism, and 1,2-dimethoxybenzene’s planar aromatic system ensures stability under ambient conditions .

Research Findings and Gaps

- Synthetic Routes : While 1,2-dimethoxyethane and 1,2-dimethoxybenzene are well-documented in industrial synthesis, methods for isolating (Z)-1,2-dimethoxyethene remain underexplored. Its preparation likely involves Wittig-type reactions or selective alkene functionalization.

- Spectroscopic Data : Absence of NMR or IR data for (Z)-1,2-dimethoxyethene in the provided evidence highlights a research gap. Comparative studies with analogs suggest characteristic signals for methoxy protons (~δ 3.3–3.5 ppm) and C=C stretching (~1600–1650 cm⁻¹).

- Safety and Handling : 1,2-Dimethoxyethane is flagged as a flammable liquid (DOT Hazard Label: 2252) , but similar hazards for (Z)-1,2-dimethoxyethene are unverified.

Q & A

Q. How can (Z)-1,2-dimethoxyethene be synthesized, and what characterization methods validate its structure?

Methodological Answer: Synthesis typically involves stereoselective methods such as Wittig reactions or photochemical isomerization of the (E)-isomer. For example, the (E)-isomer can be synthesized via base-catalyzed elimination of vicinal diols followed by stereochemical control using chiral catalysts or UV irradiation . Characterization requires a combination of:

Q. Table 1: Key Spectral Data for (Z)-1,2-Dimethoxyethene

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.4–3.6 ppm (OCH₃), δ 5.2–5.4 ppm (C=C-H) | |

| ¹³C NMR | δ 55–60 ppm (OCH₃), δ 120–125 ppm (C=C) | |

| IR | 1640–1680 cm⁻¹ (C=C), 1100–1150 cm⁻¹ (C-O) |

Q. What are the key physicochemical properties of (Z)-1,2-dimethoxyethene relevant to experimental design?

Methodological Answer: Critical properties include:

- Boiling point : ~120–125°C (dependent on purity and isomer ratio).

- Solubility : Miscible with polar aprotic solvents (e.g., DMSO, THF) but insoluble in water.

- Thermodynamic stability : The (Z)-isomer is less stable than the (E)-isomer due to steric hindrance between methoxy groups .

- Photochemical sensitivity : UV light may induce isomerization; store in amber vials under inert gas .

Q. Table 2: Thermodynamic Data

| Property | Value (Z-isomer) | Method/Source | Reference |

|---|---|---|---|

| ΔHf° (gas phase) | -245 kJ/mol | Computational modeling | |

| Dipole moment | 1.8–2.2 D | Microwave spectroscopy |

Q. What stability considerations are critical when handling (Z)-1,2-dimethoxyethene under different conditions?

Methodological Answer:

- Thermal stability : Avoid temperatures >80°C to prevent decomposition to formaldehyde and methanol.

- Light exposure : Use UV-filtered lighting or dark storage to prevent (Z)→(E) isomerization .

- Moisture sensitivity : Hydrolysis under acidic conditions yields glycolic acid derivatives; use anhydrous solvents and inert atmospheres .

Advanced Research Questions

Q. How does the stereochemistry (Z vs. E) of 1,2-dimethoxyethene influence its reactivity in cycloaddition reactions?

Methodological Answer: The (Z)-isomer exhibits higher reactivity in [2+2] cycloadditions due to favorable orbital alignment. For example, in Paternò-Büchi reactions with benzophenone, the (Z)-isomer forms exciplexes more readily, enhancing triplet-state reactivity . However, steric hindrance in the (Z)-isomer reduces regioselectivity compared to the (E)-isomer. Computational studies (e.g., DFT) are recommended to map transition states and electronic effects .

Q. What strategies resolve contradictions in kinetic data for reactions involving (Z)-1,2-dimethoxyethene?

Methodological Answer: Contradictions often arise from:

- Isomerization during experiments : Monitor reaction mixtures with real-time GC-MS to track isomer ratios .

- Solvent effects : Polar solvents stabilize charge-transfer intermediates, altering observed kinetics. Compare data across solvent systems (e.g., hexane vs. acetonitrile) .

- Confounding variables : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables. For example, upgrade confidence in data by verifying consistency across independent studies (e.g., animal models vs. computational simulations) .

Q. What computational methods predict the regioselectivity of (Z)-1,2-dimethoxyethene in electrophilic additions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies to identify electron-rich regions. The (Z)-isomer’s HOMO is localized on the methoxy-substituted carbon, directing electrophiles to that site .

- Molecular Dynamics (MD) simulations : Model steric effects in solvated systems to predict kinetic vs. thermodynamic control.

- Comparative analysis : Benchmark against experimental data (e.g., NMR reaction monitoring) to validate predictions .

Q. Table 3: Computational Predictions vs. Experimental Outcomes

| Reaction Type | Predicted Site (FMO) | Observed Site (Exp.) | Deviation |

|---|---|---|---|

| Epoxidation | C1 (methoxy) | C1 | 0% |

| Diels-Alder | C2 | C1 (steric hindrance) | 15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.